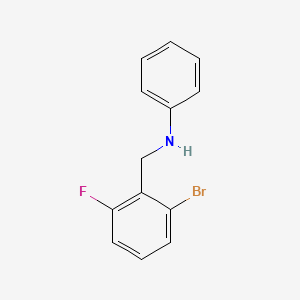

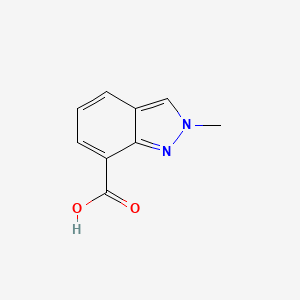

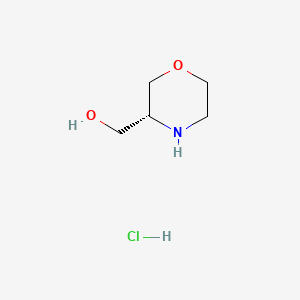

![molecular formula C15H28N2O2 B595188 tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate CAS No. 1256643-27-2](/img/structure/B595188.png)

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate” is a specialty chemical . It has the molecular formula C15H28N2O2 and a molecular weight of 268.39 . It is used in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation as well as chemical conjugates .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-7-15(8-12-17)5-4-9-16-10-6-15/h16H,4-12H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 268.4 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Drug Discovery

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate is a component of novel spiro scaffolds designed for drug discovery. Inspired by the spiro structures of bioactive natural products like histrionicotoxins, these scaffolds are synthesized using robust methods and are ready-to-use building blocks for potential lead generation libraries in pharmaceutical research. Key steps in the synthesis include Ring-Closing Metathesis (RCM) and bromine-mediated cyclization under acidic conditions (Jenkins et al., 2009).

Chemical Space Exploration

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, demonstrates the exploration of chemical space complementary to piperidine ring systems. This involves efficient synthetic routes that enable further selective derivation on various ring structures, highlighting the versatility of these compounds in accessing novel chemical spaces (Meyers et al., 2009).

Supramolecular Arrangements

The preparation of related diazaspiro compounds reveals their role in supramolecular arrangements. For example, the study of cyclohexane-5-spirohydantoin derivatives indicates that substituents on the cyclohexane ring significantly influence these arrangements, demonstrating the structural diversity and potential applications of spiro compounds in materials science (Graus et al., 2010).

Solid-Phase Synthesis

The solid-phase synthesis of diazaspirocycles, including this compound, involves the annulation of primary amines with resin-bound bismesylates. This process highlights the efficiency of solid-phase methods in the synthesis of complex heterocycles, potentially beneficial in high-throughput pharmaceutical research (Macleod et al., 2006).

Safety and Hazards

The safety information available indicates that “tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate” has the following hazard statements: H302, H315, H319 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation . The recommended precautionary statements include: P264, P270, P280, P301, P301, P302, P305, P321, P330, P332, P337, P338, P351, P352, P362 .

Propriétés

IUPAC Name |

tert-butyl 3,10-diazaspiro[5.6]dodecane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-7-15(8-12-17)5-4-9-16-10-6-15/h16H,4-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLHMSGEDWSROH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCCNCC2)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

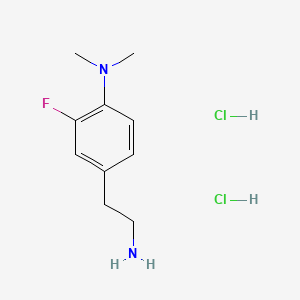

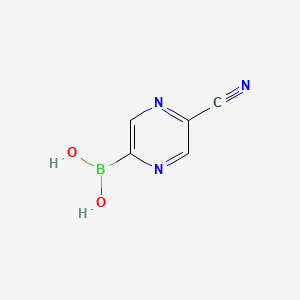

![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)

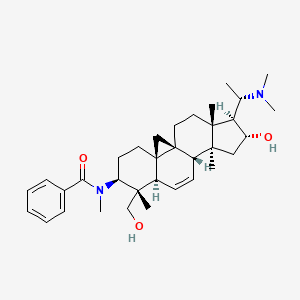

![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)